molecular formula C11H13NO2 B15255962 N-(3-Formylphenyl)-2-methylpropanamide

N-(3-Formylphenyl)-2-methylpropanamide

Cat. No.: B15255962
M. Wt: 191.23 g/mol
InChI Key: OWHBVSPIPXMEMJ-UHFFFAOYSA-N
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Description

N-(3-Formylphenyl)-2-methylpropanamide is a synthetic organic compound characterized by a propanamide backbone with a methyl group at the C2 position and a 3-formylphenyl substituent attached to the nitrogen atom. This compound may serve as an intermediate in pharmaceutical or materials science research, akin to related amides used in PROTACs (PROteolysis-Targeting Chimeras) or polymer synthesis .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(3-formylphenyl)-2-methylpropanamide

InChI

InChI=1S/C11H13NO2/c1-8(2)11(14)12-10-5-3-4-9(6-10)7-13/h3-8H,1-2H3,(H,12,14)

InChI Key

OWHBVSPIPXMEMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formylphenyl)-2-methylpropanamide typically involves the reaction of 3-formylbenzoic acid with 2-methylpropanamide under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Formylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-Carboxyphenyl-2-methylpropanamide.

    Reduction: 3-Hydroxymethylphenyl-2-methylpropanamide.

    Substitution: 3-Nitro- or 3-Halophenyl-2-methylpropanamide, depending on the substituent introduced.

Scientific Research Applications

N-(3-Formylphenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Formylphenyl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts the compound’s properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison of Propanamide Derivatives
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
N-(3-Formylphenyl)-2-methylpropanamide C₁₁H₁₃NO₂ 191.23 3-formylphenyl, 2-methylpropanamide Hypothetical (electron-withdrawing group) -
N-(2-Aminophenyl)-2-methylpropanamide C₁₀H₁₄N₂O 178.23 2-aminophenyl, 2-methylpropanamide Lab use, 95% purity
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide C₂₀H₂₁N₃O₄S₂ 439.53 Methylphenoxy, sulfonyl, thiazolyl Not specified (complex substituents)
N-(4-Cyano-3-iodophenyl)-2-hydroxy-3-(4-hydroxyphenoxy)-2-methylpropanamide C₂₀H₁₈IN₂O₅ 500.28 Cyano, iodo, hydroxyl, methyl PROTAC synthesis, 31.4% yield
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide C₁₉H₂₃NO₂ 297.39 Methoxyphenyl, phenylpropanamide Radiolabeled studies for drug discovery
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The formyl group in the target compound likely reduces electron density on the amide nitrogen compared to the amino group in N-(2-aminophenyl)-2-methylpropanamide. This could enhance stability against hydrolysis but reduce nucleophilicity .
  • Steric Effects : Bulky substituents (e.g., iodophenyl in ) may hinder crystallization or binding in biological systems, whereas smaller groups like methoxy () improve solubility .
  • Synthetic Accessibility : Amide coupling using reagents like EDCI/HOBt () or epoxide ring-opening () is common. The formyl group’s reactivity might necessitate protective strategies during synthesis.

Spectral and Analytical Data

While spectral data for this compound are unavailable, analogs provide benchmarks:

  • NMR: In N-(2-aminophenyl)-2-methylpropanamide, the methyl group resonates at δ ~1.4 ppm (¹H NMR), while aromatic protons appear at δ 6.5–7.5 ppm . The formyl proton in the target compound would likely show a sharp singlet near δ 9.8–10.0 ppm.
  • Mass Spectrometry: High-resolution MS (HR-MS) in confirmed molecular ions for iodo- and cyano-substituted propanamides, a method applicable to the target compound.

Biological Activity

N-(3-Formylphenyl)-2-methylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into various studies that highlight its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O1_{1}
  • Molecular Weight : 175.23 g/mol
  • IUPAC Name : this compound

The presence of the formyl group and the amide functionality suggests potential reactivity that could be exploited in biological systems.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens.

Case Study: Antimicrobial Efficacy

A study evaluated the compound against standard bacterial strains such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40

The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential utility in treating infections caused by these pathogens .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. The compound was tested for its ability to inhibit cancer cell proliferation in vitro.

Case Study: Anticancer Activity

A series of assays were conducted on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated the following IC50_{50} values:

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)15
LNCaP (Prostate Cancer)20

These findings suggest that this compound may inhibit cell growth through mechanisms that require further exploration, such as apoptosis induction or cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the aromatic ring and modifications to the amide group have been shown to influence both antimicrobial and anticancer activities.

Key Insights from SAR Studies

  • Substituent Effects : The introduction of electron-withdrawing groups on the aromatic ring enhances antimicrobial potency.
  • Chain Length Variation : Alterations in the alkyl chain length attached to the amide nitrogen can affect solubility and bioavailability.
  • Hybrid Structures : Compounds combining features of known antibiotics with this compound exhibited synergistic effects, improving efficacy against resistant strains .

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